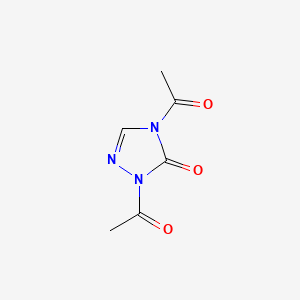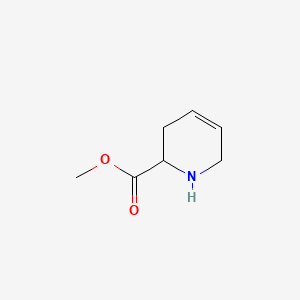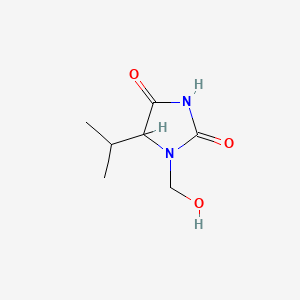
6-Hydroxy-4'-tert-butyldimethylsylyl Raloxifene-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 is a derivative of Raloxifene, a selective estrogen receptor modulator (SERM). This compound is synthesized by reacting Raloxifene with tert-butyldimethylsilyl chloride, resulting in the protection of the hydroxyl group at the 6-position . The deuterium labeling (d4) is used for tracing and analytical purposes in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves several steps:
Reaction with tert-butyldimethylsilyl chloride: Raloxifene is reacted with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole, to protect the hydroxyl group at the 6-position.
Deuterium Labeling: The deuterium atoms are introduced through specific labeling techniques, often involving the use of deuterated reagents or solvents.
Industrial Production Methods
While specific industrial production methods for 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through advanced purification techniques .
化学反応の分析
Types of Reactions
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 undergoes several types of chemical reactions:
Substitution Reactions: The tert-butyldimethylsilyl group can be substituted under acidic conditions to regenerate the free hydroxyl group.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common due to the stability of the silyl-protected hydroxyl group.
Common Reagents and Conditions
Substitution: Acidic reagents such as hydrochloric acid or tetrabutylammonium fluoride are commonly used to remove the silyl protecting group.
Oxidation/Reduction: Standard oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products Formed
Deprotected Hydroxyl Compound: Removal of the silyl group yields 6-hydroxy Raloxifene-d4.
Oxidized/Reduced Derivatives: Depending on the reaction conditions, various oxidized or reduced forms of the compound can be obtained.
科学的研究の応用
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 has several applications in scientific research:
作用機序
The mechanism of action of 4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 involves its interaction with estrogen receptors. The compound binds to these receptors, modulating their activity and influencing gene expression. This modulation can lead to various biological effects, such as the inhibition of bone resorption and the reduction of cholesterol levels .
類似化合物との比較
Similar Compounds
Raloxifene: The parent compound, used as a SERM in the treatment of osteoporosis and breast cancer.
Tamoxifen: Another SERM with similar estrogen receptor modulating effects.
Bazedoxifene: A newer SERM with improved efficacy and safety profiles.
Uniqueness
4’-tert-Butyldimethylsilyl-6-hydroxy Raloxifene-d4 is unique due to its silyl-protected hydroxyl group and deuterium labeling. These features make it particularly useful in analytical studies and as a stable intermediate in synthetic chemistry .
特性
IUPAC Name |
[2-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-6-hydroxy-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H41NO4SSi/c1-34(2,3)41(4,5)39-28-16-11-25(12-17-28)33-31(29-18-13-26(36)23-30(29)40-33)32(37)24-9-14-27(15-10-24)38-22-21-35-19-7-6-8-20-35/h9-18,23,36H,6-8,19-22H2,1-5H3/i21D2,22D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSIXGNGLSNJGQ-KFESLDSXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C2=C(C3=C(S2)C=C(C=C3)O)C(=O)C4=CC=C(C=C4)OCCN5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=C2C=CC(=C3)O)C4=CC=C(C=C4)O[Si](C)(C)C(C)(C)C)N5CCCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H41NO4SSi |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662005 |
Source


|
| Record name | [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
591.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189422-34-1 |
Source


|
| Record name | [2-(4-{[tert-Butyl(dimethyl)silyl]oxy}phenyl)-6-hydroxy-1-benzothiophen-3-yl](4-{[2-(piperidin-1-yl)(~2~H_4_)ethyl]oxy}phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Amino-1-thieno[2,3-b]pyridin-3-ylethanol](/img/structure/B588777.png)




![2-Amino-6-[(5-amino-5-carboxypentyl)amino]-5-hydroxyhexanoic acid;trihydrochloride](/img/structure/B588792.png)


